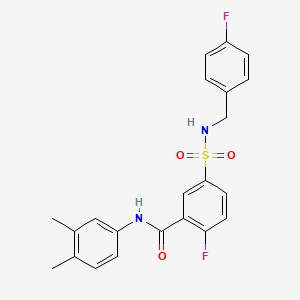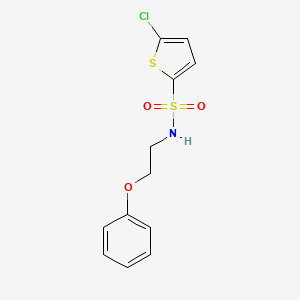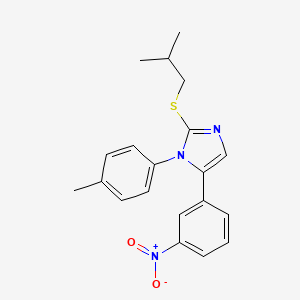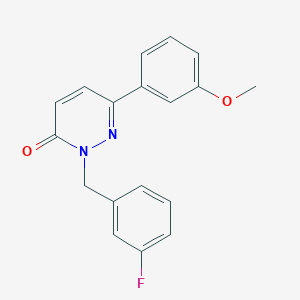
N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains fluorine atoms, which are often used in drug design to improve a drug’s metabolic stability and bioavailability .
Synthesis Analysis
While I don’t have the specific synthesis for this compound, it likely involves several steps including the formation of the amide bond and the introduction of the fluorine atoms. This could potentially be achieved through nucleophilic substitution reactions .Molecular Structure Analysis
The compound contains several functional groups including an amide, a sulfamoyl group, and two aromatic rings. These groups can participate in various types of reactions and can also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the amide, sulfamoyl group, and aromatic rings. For example, the benzylic position (the carbon adjacent to the aromatic ring) is often reactive in free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase the compound’s stability and lipophilicity, potentially improving its ability to cross cell membranes .科学的研究の応用
Synthesis and Characterization
N-(3,4-dimethylphenyl)-2-fluoro-5-(N-(4-fluorobenzyl)sulfamoyl)benzamide and related compounds have been extensively studied for their synthesis and characterization. One significant study involves the synthesis and characterization of tritium-labeled variants of similar compounds. These compounds, possessing benzamide functionality, underwent tritium/hydrogen exchange with an organoiridium catalyst. This study provided insights into the labeling patterns and stereochemical configurations of these compounds (Yang Hong et al., 2015).
Applications in Polymer Science
Polyamides and polyimides containing similar structures have been synthesized and characterized, indicating the potential application of these compounds in polymer science. For instance, the synthesis of new polyamides and polyimides containing a triphenylamine group, using a similar process to that of this compound, has been reported. These polymers showed promising characteristics like high glass transition temperatures and good solubility in various organic solvents (D. Liaw et al., 2002).
Medicinal Chemistry and Biochemistry
In medicinal chemistry, compounds structurally related to this compound have been explored for their inhibitory activity against various enzymes. For example, studies on aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII have been conducted. These compounds showed nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential as enzyme inhibitors (C. Supuran et al., 2013).
Advanced Material Development
The development of advanced materials using compounds structurally similar to this compound has been a significant area of research. This includes the synthesis of novel benzenesulfonamide derivatives for various applications, including in vitro antitumor activity and interaction studies against specific enzyme complexes (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Environmental and Agricultural Applications
Compounds like this compound have also found applications in environmental and agricultural sciences. For example, the novel insecticide Flubendiamide, with a unique chemical structure similar to the compound , shows extremely strong insecticidal activity, particularly against lepidopterous pests, and is considered safe for non-target organisms (Masanori Tohnishi et al., 2005).
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-3-8-18(11-15(14)2)26-22(27)20-12-19(9-10-21(20)24)30(28,29)25-13-16-4-6-17(23)7-5-16/h3-12,25H,13H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRXBXGULCQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)
![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)
![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)


![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2922601.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)